molecular formula C14H16N2S B5557299 4,4-DIMETHYL-6-[(E)-2-PHENYL-1-ETHENYL]-3,4-DIHYDRO-2(1H)-PYRIMIDINETHIONE

4,4-DIMETHYL-6-[(E)-2-PHENYL-1-ETHENYL]-3,4-DIHYDRO-2(1H)-PYRIMIDINETHIONE

Cat. No.: B5557299
M. Wt: 244.36 g/mol
InChI Key: XSCGDNGCQKSMCC-CMDGGOBGSA-N
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Description

4,4-DIMETHYL-6-[(E)-2-PHENYL-1-ETHENYL]-3,4-DIHYDRO-2(1H)-PYRIMIDINETHIONE is a heterocyclic compound that belongs to the class of pyrimidinethiones This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a thione group and substituted with a phenyl-ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-DIMETHYL-6-[(E)-2-PHENYL-1-ETHENYL]-3,4-DIHYDRO-2(1H)-PYRIMIDINETHIONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,4-dimethyl-3,4-dihydro-2(1H)-pyrimidinethione with (E)-2-phenyl-1-ethenyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4,4-DIMETHYL-6-[(E)-2-PHENYL-1-ETHENYL]-3,4-DIHYDRO-2(1H)-PYRIMIDINETHIONE undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding thiol derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl-ethenyl group can undergo electrophilic substitution reactions, particularly in the presence of strong acids or bases.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Strong acids (e.g., sulfuric acid), strong bases (e.g., sodium hydroxide).

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4,4-DIMETHYL-6-[(E)-2-PHENYL-1-ETHENYL]-3,4-DIHYDRO-2(1H)-PYRIMIDINETHIONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4,4-DIMETHYL-6-[(E)-2-PHENYL-1-ETHENYL]-3,4-DIHYDRO-2(1H)-PYRIMIDINETHIONE involves its interaction with specific molecular targets and pathways. The compound’s thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the phenyl-ethenyl group can interact with hydrophobic pockets in target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

    4,4-DIMETHYL-3,4-DIHYDRO-2(1H)-PYRIMIDINETHIONE: Lacks the phenyl-ethenyl group, resulting in different chemical reactivity and applications.

    6-[(E)-2-PHENYL-1-ETHENYL]-3,4-DIHYDRO-2(1H)-PYRIMIDINETHIONE: Lacks the dimethyl substitution, affecting its stability and reactivity.

Uniqueness: 4,4-DIMETHYL-6-[(E)-2-PHENYL-1-ETHENYL]-3,4-DIHYDRO-2(1H)-PYRIMIDINETHIONE is unique due to the presence of both the dimethyl and phenyl-ethenyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups enhances the compound’s reactivity and makes it a valuable intermediate in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

4,4-dimethyl-6-[(E)-2-phenylethenyl]-1,3-dihydropyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2S/c1-14(2)10-12(15-13(17)16-14)9-8-11-6-4-3-5-7-11/h3-10H,1-2H3,(H2,15,16,17)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCGDNGCQKSMCC-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=C(NC(=S)N1)C=CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C=C(NC(=S)N1)/C=C/C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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